3-(aminomethyl)-N-(propan-2-yl)aniline
Description
Nomenclature and Structural Context in Aromatic Amine Chemistry
The systematic IUPAC name for this compound is 3-(aminomethyl)-N-(propan-2-yl)aniline. This name delineates its structural features: an aniline (B41778) core, which is a benzene (B151609) ring substituted with an amino group. The "3-(aminomethyl)" portion indicates a methylene (B1212753) group (-CH2-) attached to a primary amine (-NH2) at the third position of the benzene ring relative to the primary aniline nitrogen. The "N-(propan-2-yl)" prefix specifies that an isopropyl group is attached to the nitrogen atom of the aniline's amino group, making it a secondary amine.
Aromatic amines, also known as arylamines, are characterized by an amino group attached to an aromatic ring. The simplest of these is aniline. The properties and reactivity of aromatic amines are significantly influenced by the delocalization of the nitrogen's lone pair of electrons into the aromatic system, which generally renders them less basic than their aliphatic counterparts. numberanalytics.com
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H16N2 |
| Canonical SMILES | CC(C)NC1=CC=CC(=C1)CN |
| InChI Key | InChI=1S/C10H16N2/c1-8(2)12-10-6-4-5-9(7-11)10/h4-6,8,12H,7,11H2,1-3H3 |
Significance of Aromatic Amines Bearing Primary and Secondary Amine Functionalities
Compounds that possess both primary and secondary amine functionalities, such as this compound, are of particular interest in synthetic chemistry due to the differential reactivity of these two groups. Primary amines are readily converted into diazonium salts, which are versatile intermediates for producing a wide array of azo dyes and other functionalized aromatic compounds. vedantu.comwikipedia.org Both primary and secondary amines can undergo reactions like acylation and alkylation. researchgate.net
The presence of two amine groups with different steric and electronic environments allows for selective chemical modifications, making such molecules valuable scaffolds in the synthesis of complex target molecules, including pharmaceuticals and agrochemicals. numberanalytics.com The amino groups can also form hydrogen bonds, which influences the supramolecular structure and properties of materials derived from these compounds. researchgate.net
Overview of Research Trajectories for Related Aminomethyl Aniline Derivatives
Research into aminomethyl aniline derivatives often focuses on their application in medicinal chemistry and materials science. For instance, various aniline derivatives are investigated for their potential as inhibitors for specific biological targets. A recent study reported on the design and evaluation of 2-substituted aniline pyrimidine (B1678525) derivatives as dual Mer/c-Met inhibitors for cancer therapy. mdpi.com Another area of research involves the synthesis of aniline derivatives for creating novel polymers with specific electronic and sensory properties. nih.gov
The synthesis of aniline derivatives is also an active area of research, with studies focusing on developing efficient and environmentally friendly synthetic methods. Recent work has explored catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines. beilstein-journals.org Furthermore, aniline derivatives are used as precursors in the synthesis of other important chemical intermediates, such as in the preparation of fluoxetine. google.com The diverse applications of aniline derivatives in industries like rubber and paints continue to drive research in this area. novaoneadvisor.com
Table 2: Related Aminomethyl Aniline Derivatives and their Context
| Compound Name | CAS Number | Research Context |
|---|---|---|
| 2-(Aminomethyl)aniline | 4403-69-4 | A simple aminomethyl aniline derivative. nih.govchemspider.com |
| 2-(Aminomethyl)-N-methyl-N-(propan-2-yl)aniline | 1020969-82-7 | A related structure with a tertiary amine. biosynth.com |
| N-methyl-3-(propan-2-yl)aniline | 117802-45-6 | An aniline derivative with a secondary amine and an isopropyl group. nih.gov |
Properties
IUPAC Name |
3-(aminomethyl)-N-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8,12H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVCYCPZNSEDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 3 Aminomethyl N Propan 2 Yl Aniline and Analogues
Primary Synthetic Routes to Substituted Anilines and Aminomethyl Moieties
The synthesis of molecules like 3-(aminomethyl)-N-(propan-2-yl)aniline involves the strategic formation of both the substituted aniline (B41778) core and the aminomethyl side chain. A variety of classical and modern synthetic methods can be employed to achieve these structural features.
Amination Reactions in Aromatic Systems
The introduction of an amino group onto an aromatic ring is a fundamental step in the synthesis of aniline derivatives. This can be accomplished through several methods, including the amination of aryl halides and direct C-H amination.
A base-promoted amination of aromatic halides has been developed that utilizes dimethylformamide (DMF) or an amine as the amino source. This transition-metal-free method is effective for a range of aryl halides (F, Cl, Br, I), often providing good to excellent yields. Interestingly, the reactivity of the aromatic halides in this system was found to be I > Br ≈ F > Cl, which deviates from the typical SNAr reactivity order. acs.org
Direct C-H amination of aromatic compounds represents another powerful strategy. Photolytically-generated aminium radicals can effectively construct aryl dialkyl amine functionalities. whiterose.ac.uk This method demonstrates good functional group tolerance and allows for the synthesis of various polycyclic structures. whiterose.ac.uk Radical-mediated approaches are key in converting unactivated arenes into a range of arylamine derivatives without the need for directing groups. rsc.org
Table 1: Comparison of Aromatic Amination Methods
| Method | Reactants | Conditions | Advantages |
|---|---|---|---|
| Base-Promoted Amination of Aryl Halides | Aryl Halide, DMF or Amine, Base | Transition-metal-free | Simplicity, readily available reagents acs.org |
| Photolytic C-H Amination | Arene, N-Chloroamine | UV photolysis | Good functional group tolerance whiterose.ac.uk |
Reductive Amination Strategies for Aliphatic Amine Formation
Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. harvard.edu This two-step, often one-pot, process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgwikipedia.org
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective. harvard.edumasterorganicchemistry.com These reagents are mild and can selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edumasterorganicchemistry.com The reaction is typically carried out under neutral or weakly acidic conditions. wikipedia.org
For the synthesis of a primary amine, such as the aminomethyl moiety, reductive amination can be performed using ammonia (B1221849). chemistrysteps.com The general mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine, which is then reduced by a hydride source. libretexts.orgchemistrysteps.com
Table 2: Common Reducing Agents in Reductive Amination
| Reducing Agent | Key Features |
|---|---|
| Sodium Borohydride (NaBH₄) | Common, but can also reduce the starting carbonyl. masterorganicchemistry.comyoutube.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines/iminium ions; reaction proceeds well at pH 6-7. harvard.educhemistrysteps.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective, high yielding, and avoids the use of cyanide. harvard.edu |
Application of Multicomponent Reactions in Amine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical approach to complex molecules. researchgate.net Several MCRs have been developed for the synthesis of substituted anilines.
One such method involves the reaction of substituted methylvinyl ketones, N-acylpyridinium salts, and primary or secondary amines to produce meta-substituted anilines in a metal- and additive-free process. rsc.org This approach is particularly useful for generating libraries of compounds with diverse substitution patterns. rsc.org Another three-component reaction for synthesizing substituted anilines utilizes a gold(I)-catalyzed domino reaction involving two different alkynes. researchgate.net
A green, multicomponent reaction of aromatic aldehydes, 2-cyclohexenone, and amines can also yield 2-arylmethyl N-substituted anilines. beilstein-journals.orgnih.gov These reactions highlight the power of MCRs in rapidly building molecular complexity from simple starting materials. rsc.org
Condensation Reactions Utilizing Amines as Nucleophiles
Condensation reactions are fundamental in organic synthesis for the formation of carbon-nitrogen bonds. The reaction of primary amines with aldehydes or ketones to form imines is a classic example. libretexts.org These imine intermediates can then be involved in further transformations.
A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.orgnih.gov This reaction proceeds through a sequential imine condensation–isoaromatization pathway, offering a straightforward route to these aniline derivatives under mild conditions. beilstein-journals.orgnih.gov Condensation-based methods that proceed through azomethine ylide intermediates also provide a powerful platform for the C-H bond functionalization of amines to create complex structures. nih.gov
Derivatization and Functionalization Strategies of Amines
Once the primary or secondary amine functionality is in place, it can be further modified to introduce other functional groups, such as amides and ureas.
Formation of Amide and Urea Linkages
The formation of amides and ureas are common derivatization reactions for amines. A direct, metal-free amination of heterocyclic amides and ureas with N-substituted anilines can be achieved using phosphoryl chloride (POCl₃). nih.gov
The synthesis of N-substituted ureas can be accomplished through various methods. A simple and efficient approach involves the nucleophilic addition of amines to potassium isocyanate in water, which often results in high yields and purity without the need for extensive purification. rsc.org This method is scalable and environmentally friendly. rsc.org Traditionally, ureas are synthesized from the reaction of amines with phosgene (B1210022) or its equivalents, which proceeds through an isocyanate intermediate. nih.gov However, due to the hazardous nature of phosgene, alternative, safer reagents like triphosgene (B27547) and 1,1'-carbonyldiimidazole (B1668759) have been developed. rsc.org Another approach involves the Hofmann rearrangement of primary amides in the presence of an ammonia source to generate an isocyanate in situ, which is then trapped by an amine to form the urea. thieme-connect.com
Table 3: Methods for Urea Synthesis from Amines
| Method | Reagents | Key Features |
|---|---|---|
| Reaction with Isocyanates | Amine, Potassium Isocyanate | Simple, efficient, often performed in water. rsc.org |
| Reaction with Phosgene Equivalents | Amine, Triphosgene or 1,1'-Carbonyldiimidazole | Avoids the use of highly toxic phosgene. rsc.org |
| Hofmann Rearrangement | Primary Amide, Phenyliodine Diacetate, Ammonia Source | In situ generation of isocyanate. thieme-connect.com |
An exploration of the synthetic methodologies and reaction pathways for the formation of this compound and its related analogues reveals a rich chemistry centered around its versatile amino functionalities. This article delves into specific reaction types, including Schiff base condensation, nucleophilic reactions, and the synthesis of specialized phosphine (B1218219) ligands, highlighting the compound's utility as a synthetic building block.
2 Schiff Base Condensation and Iminium Ion Chemistry
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. edu.krdnanobioletters.comjetir.org The compound this compound possesses two distinct amino groups: a primary aminomethyl group (-CH₂NH₂) and a secondary N-isopropylaniline group. The primary amine is significantly more reactive towards carbonyl compounds for the formation of a stable Schiff base.
The reaction mechanism involves the nucleophilic attack of the primary amino group on the carbonyl carbon, followed by dehydration to yield the imine. This process is often catalyzed by acid or base and is reversible.
General Reaction Scheme: R-CHO + H₂N-CH₂-Ar-NH-CH(CH₃)₂ ⇌ R-CH=N-CH₂-Ar-NH-CH(CH₃)₂ + H₂O (where Ar represents the 3-(N-(propan-2-yl))phenylene core)
The secondary amine of the N-isopropylaniline moiety does not form a stable neutral imine under standard conditions but can be involved in the formation of iminium ions, particularly in acidic media or through reaction with pre-formed iminium salts. The presence of two amine groups with different reactivities allows for selective functionalization, making this compound a versatile precursor in organic synthesis. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Key Feature |
| This compound | Aldehyde (e.g., Benzaldehyde) | Schiff Base (Imine) | Condensation at the primary aminomethyl group. edu.krd |
| This compound | Ketone (e.g., Acetone) | Schiff Base (Imine) | Reaction is generally slower than with aldehydes. |
3 Nucleophilic Substitutions and Addition Reactions Involving Amino Groups
The lone pair of electrons on the nitrogen atoms of both the primary and secondary amino groups in this compound allows them to act as effective nucleophiles. They can participate in a variety of nucleophilic substitution and addition reactions.
In nucleophilic substitution reactions, the amino groups can displace leaving groups from alkyl halides or other electrophilic substrates to form new C-N bonds. The primary amine can be successively alkylated, while the secondary amine can be alkylated to form a tertiary amine.
The amino groups are also capable of undergoing nucleophilic conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. researchgate.netbham.ac.uknih.gov This reaction is a powerful tool for carbon-carbon and carbon-nitrogen bond formation. The choice of reaction conditions can influence which of the two amino groups reacts preferentially. Generally, the primary amine is more sterically accessible and may react more readily.
Examples of Nucleophilic Reactions:
| Reaction Type | Electrophile | Product Class |
| Nucleophilic Substitution | Alkyl Halide (R-X) | Alkylated Amine |
| Michael Addition | α,β-Unsaturated Ketone | β-Amino Ketone |
| Acylation | Acyl Chloride (RCOCl) | Amide |
These reactions are fundamental in extending the molecular framework and introducing new functional groups, making the parent compound a valuable intermediate for more complex molecules. nih.gov
4 Phosphine Ligand Synthesis via Amine Functionalization
The amine functionalities of this compound serve as crucial handles for the synthesis of phosphine ligands, which are of paramount importance in organometallic chemistry and catalysis. nih.gov The synthesis of P,N-heterocyclic phosphine ligands often involves the functionalization of amine precursors. beilstein-journals.org
One common method involves the reaction of the amine with a chlorophosphine (e.g., chlorodiphenylphosphine, Ph₂PCl). The nucleophilic nitrogen atom attacks the electrophilic phosphorus atom, displacing the chloride and forming a P-N bond. Subsequent reactions can lead to a variety of ligand structures.
Another significant route is the phosphorus-containing Mannich condensation reaction. lboro.ac.uk This involves reacting the amine with formaldehyde (B43269) and a phosphorus compound, such as a secondary phosphine (R₂PH) or phosphine derivatives like tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC). This methodology allows for the introduction of a phosphinomethyl group onto the nitrogen atom.
Given that this compound contains two nitrogen atoms, it can be used to synthesize bidentate P,N ligands. These ligands are highly sought after as they can chelate to a metal center, often imparting unique stability and reactivity to the resulting catalyst. beilstein-journals.orgresearchgate.net For instance, reaction with two equivalents of a chlorophosphine could potentially functionalize both nitrogen centers, leading to a diphosphine amine ligand.
| Reagent | Reaction Type | Ligand Feature | Reference |
| Chlorodiphenylphosphine (Ph₂PCl) | Nucleophilic Substitution | P-N Bond Formation | beilstein-journals.org |
| Secondary Phosphine + Formaldehyde | Mannich Condensation | Aminomethylphosphine | lboro.ac.uk |
| Tetrakis(hydroxymethyl)phosphonium chloride (THPC) | Mannich-type Condensation | Aminomethylphosphine | lboro.ac.uk |
Advanced Spectroscopic and Structural Elucidation of 3 Aminomethyl N Propan 2 Yl Aniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.
The ¹H-NMR spectrum reveals the chemical environment of each proton in the molecule. For 3-(aminomethyl)-N-(propan-2-yl)aniline, distinct signals are predicted for the aromatic, aminomethyl, and N-isopropyl protons.
Aromatic Region (approx. δ 6.5-7.2 ppm): The four protons on the 1,3-disubstituted benzene (B151609) ring will appear in this region. Due to their different positions relative to the two substituents, they will exhibit complex splitting patterns (e.g., triplets, doublets of doublets) arising from spin-spin coupling with their neighbors.
Aminomethyl Protons (-CH₂NH₂): These two protons are expected to appear as a singlet around δ 3.8-4.0 ppm.
N-Isopropyl Group: This group will produce two characteristic signals. The six methyl protons ((CH₃)₂) will appear as a doublet around δ 1.2 ppm, coupled to the single methine proton. The methine proton (-CH) will, in turn, be split into a septet by the six methyl protons and will appear further downfield, typically around δ 3.6-3.8 ppm.
Amine Protons (-NH and -NH₂): The protons on the nitrogen atoms often appear as broad singlets. Their chemical shifts are variable and depend on factors like solvent, concentration, and temperature. The secondary amine proton (-NH) and the two primary amine protons (-NH₂) are expected in a broad range, potentially overlapping with other signals.
Table 1: Predicted ¹H-NMR Data for this compound
The ¹³C-NMR spectrum provides information on the different carbon environments. For this compound, a total of 8 distinct signals are expected (four for the aromatic ring and four for the aliphatic substituents, as the two isopropyl methyl carbons are equivalent). The chemical shifts for aniline (B41778) derivatives are well-documented. mdpi.comresearchgate.net
Aromatic Carbons (approx. δ 110-150 ppm): Six signals are expected, but due to symmetry in some substitution patterns, fewer may be observed. The carbons directly attached to the nitrogen atoms (C-1 and C-3) will be significantly affected and shifted.
Aliphatic Carbons: The benzylic carbon (-CH₂) is expected around δ 45-50 ppm. The isopropyl methine carbon (-CH) would appear around δ 45-50 ppm, and the two equivalent methyl carbons (-CH₃) would be the most upfield, around δ 20-25 ppm.
Table 2: Predicted ¹³C-NMR Data for this compound
To confirm the assignments made from 1D NMR, 2D techniques are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak would be observed between the isopropyl methine proton (septet) and the isopropyl methyl protons (doublet), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton assignments in Table 1 to the carbon assignments in Table 2.
Fourier Transform Infrared Spectroscopy for Functional Group Vibrational Analysis
Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups by their characteristic vibrational frequencies. The spectrum of this compound would display several key absorption bands, based on data from similar molecules like benzylamine (B48309) and N-isopropylaniline. researchgate.netnist.gov
N-H Stretching: The primary amine (-NH₂) typically shows two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. The secondary amine (-NH) shows a single, often sharp, band in the same region.
C-H Stretching: Aromatic C-H stretching vibrations appear as a group of peaks just above 3000 cm⁻¹. Aliphatic C-H stretching from the isopropyl and aminomethyl groups will appear just below 3000 cm⁻¹ (approx. 2850-2970 cm⁻¹).
C=C Stretching: Aromatic ring stretching vibrations produce characteristic peaks in the 1450-1600 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine (-NH₂) typically appears around 1590-1650 cm⁻¹.
C-N Stretching: The stretching vibrations for aromatic and aliphatic C-N bonds are found in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.
Table 3: Predicted FTIR Data for this compound
Ultraviolet-Visible Spectroscopy in Electronic Structure Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Substituted anilines typically show two main absorption bands corresponding to π→π* transitions. researchgate.netorientjchem.org For this compound, these would be:
A strong absorption band around 240-255 nm.
A weaker, broader absorption band at longer wavelengths, around 280-300 nm.
The presence of two electron-donating groups (amino and aminomethyl) on the benzene ring is expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted aniline. nist.gov
Table 4: Predicted UV-Vis Data for this compound
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The molecular formula for this compound is C₁₀H₁₆N₂.
The fragmentation pattern in mass spectrometry provides valuable structural clues. For this molecule, common fragmentation pathways would include: libretexts.orgmiamioh.edulibretexts.org
Alpha-cleavage: The most favorable fragmentation for amines is the cleavage of a C-C bond adjacent to the nitrogen atom. Loss of a methyl radical (•CH₃, mass 15) from the isopropyl group to form a stable iminium ion is a likely pathway.
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the aminomethyl group can occur.
Loss of Isopropyl Group: Loss of the entire isopropyl group (mass 43) is another probable fragmentation pathway.
Table 5: Predicted HRMS Fragmentation Data for this compound
Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Supramolecular Interactions
Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For metal complexes derived from ligands like this compound, SCXRD would reveal critical details about the coordination geometry, bond lengths, bond angles, and the non-covalent interactions that dictate the supramolecular architecture.
Although a crystal structure for a complex of this compound is not available in the reviewed literature, studies on the closely related ligand, 3-(aminomethyl)pyridine (B1677787), provide significant insight. In coordination polymers of cobalt(II) and manganese(II) thiocyanate (B1210189) with 3-(aminomethyl)pyridine, the ligand demonstrates its versatile coordinating ability. nih.govnih.gov
In the compound poly[bis[μ2-3-(aminomethyl)pyridine]bis(thiocyanato)cobalt(II)], the Co(II) cations are octahedrally coordinated. nih.gov The coordination sphere is composed of two terminal N-bonded thiocyanate anions and four 3-(aminomethyl)pyridine ligands. Notably, the ligand acts as a bridge, coordinating to two different metal centers; two ligands coordinate through their pyridine (B92270) nitrogen atoms, while the other two coordinate via their amino nitrogen atoms, with all equivalent atoms in a trans position. nih.gov This bridging results in the formation of layers, which are further connected into a three-dimensional network by N—H···S hydrogen bonds between the amino groups and the sulfur atoms of the thiocyanate ligands. nih.gov
A similar structure is observed for the manganese(II) analogue, which is isotypic with the cobalt(II) compound. nih.gov The Mn(II) cation is also octahedrally coordinated in an all-trans configuration by two thiocyanate anions and four bridging 3-(aminomethyl)pyridine ligands. nih.gov These structures highlight the capacity of the aminomethyl and aromatic nitrogen sites to participate in coordination, a feature expected to be retained by this compound. The presence of the N-isopropyl group in this compound would likely introduce steric hindrance that could influence the resulting crystal packing and supramolecular interactions.
Table 1: Selected Crystallographic Data for an Analogous Co(II) Coordination Polymer
| Parameter | [Co(NCS)₂(C₆H₈N₂)₂]n nih.gov |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.6067(4) |
| b (Å) | 8.6749(4) |
| c (Å) | 10.3518(5) |
| α (°) | 89.649(3) |
| β (°) | 73.745(3) |
| γ (°) | 72.613(3) |
| Co-N(amino) (Å) | 2.224(2) |
| Co-N(pyridine) (Å) | 2.219(2) |
| Co-N(thiocyanate) (Å) | 2.096(2) |
Data derived from the study of the 3-(aminomethyl)pyridine complex.
Thermogravimetric Analysis and Differential Scanning Calorimetry for Thermal Behavior of Derived Complexes
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability and decomposition pathways of coordination complexes. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
The thermal behavior of metal complexes is intrinsically linked to the strength of the coordination bonds and the stability of the organic ligands. aristonpubs.comscirp.org For complexes derived from this compound, a multi-stage decomposition process is anticipated. Typically, the initial weight loss corresponds to the removal of lattice or coordinated solvent molecules at lower temperatures. Subsequent, higher-temperature decomposition stages involve the fragmentation and loss of the organic ligand, ultimately leaving a metal oxide or pure metal residue. bas.bgijmra.us
Investigations into the thermal properties of the analogous [Co(NCS)₂(C₆H₈N₂)₂]n complex revealed that it begins to decompose at approximately 215°C. nih.gov The TGA curve showed a steady mass loss without discrete, well-separated decomposition events. nih.gov Similarly, the manganese(II) analogue, [Mn(NCS)₂(C₆H₈N₂)₂]n, was found to be stable up to about 227°C (500 K). nih.gov The DTA curve for the manganese complex showed an initial endothermic event, likely associated with the removal of the 3-(aminomethyl)pyridine ligand, followed by an exothermic signal at higher temperatures corresponding to the decomposition of the ligand itself. nih.gov The thermal stability of such complexes is generally higher than that of the free ligands, a consequence of the formation of stable metal-ligand coordination bonds. bas.bg
Table 2: Illustrative Thermal Decomposition Data for Analogous Metal Complexes
| Compound | Onset of Decomposition (°C) | Key Thermal Events |
|---|---|---|
| [Co(NCS)₂(C₆H₈N₂)₂]n nih.gov | ~215 | Continuous mass loss upon heating. |
| [Mn(NCS)₂(C₆H₈N₂)₂]n nih.gov | ~227 | Endothermic event (ligand removal) followed by exothermic event (ligand decomposition). |
Data derived from studies of 3-(aminomethyl)pyridine complexes.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying systems with unpaired electrons. It is particularly informative for characterizing the electronic structure and coordination environment of paramagnetic metal ions, such as Cu(II), Fe(III), and Mn(II), in complexed form. nih.gov
The hyperfine coupling arises from the interaction of the unpaired electron with the magnetic nucleus of the copper ion (⁶³Cu and ⁶⁵Cu, both with nuclear spin I = 3/2), which splits the signal into a characteristic four-line pattern. Furthermore, superhyperfine coupling can be observed if the unpaired electron delocalizes onto the ligand donor atoms, particularly nitrogen (¹⁴N, I = 1). nih.gov The magnitude of the nitrogen superhyperfine coupling provides direct evidence of the coordination of the nitrogen atoms from the this compound ligand to the metal center. nih.govscirp.org Analysis of the EPR parameters allows for a detailed description of the metal-ligand bonding and the nature of the singly occupied molecular orbital (SOMO). mdpi.comresearchgate.net
Table 3: Typical EPR Parameters for a Cu(II) Complex with Nitrogen Donor Ligands
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| g-tensor (g∥, g⊥) | Indicates the geometry and electronic environment of the Cu(II) ion. For axial symmetry, g∥ > g⊥ > 2.0023 suggests a d(x²-y²) ground state. ethz.ch | g∥ ≈ 2.2-2.4, g⊥ ≈ 2.04-2.10 |
| A-tensor (A∥, A⊥) | Describes the hyperfine interaction between the electron spin and the Cu nuclear spin. Measured in Gauss (G) or cm⁻¹. ethz.ch | A∥ ≈ (120-200) x 10⁻⁴ cm⁻¹ |
| Superhyperfine Coupling | Splitting of EPR lines due to interaction with ligand nuclei (e.g., ¹⁴N). Confirms covalent character of the metal-ligand bond. nih.gov | Multi-line pattern on the main hyperfine lines. |
Values are representative and depend on the specific complex geometry and ligand field.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-(aminomethyl)pyridine |
| Cobalt(II) thiocyanate |
| Manganese(II) thiocyanate |
| poly[bis[μ2-3-(aminomethyl)pyridine]bis(thiocyanato)cobalt(II)] |
Coordination Chemistry and Metal Complexes of 3 Aminomethyl N Propan 2 Yl Aniline Ligands
Ligand Binding Modes and Coordination Geometries in Metal Complexes
The primary mode of coordination for 3-(aminomethyl)-N-(propan-2-yl)aniline is expected to be as a neutral bidentate (N,N') ligand. chemijournal.comlibretexts.org Chelation would occur through the nitrogen atom of the primary aminomethyl group and the nitrogen atom of the secondary N-isopropylaniline group, forming a thermodynamically stable six-membered chelate ring. bohrium.com While polydentate coordination is not possible for a single molecule of this ligand, it is conceivable that in some structures, the ligand could act as a bridging ligand between two metal centers, although this is less common for simple bidentate amines.
Distortions from ideal coordination geometries (e.g., tetrahedral, square planar, octahedral) are common in transition metal complexes and can arise from several factors. numberanalytics.comnih.gov
Steric Hindrance: The N-isopropyl group on the aniline (B41778) nitrogen is a source of significant steric bulk. rsc.org This steric hindrance can lead to distorted bond angles and conformations within the coordination sphere to minimize repulsive interactions between ligands. numberanalytics.comrsc.org For square planar complexes, like those of Pd(II), significant distortion from the ideal 90° bond angles may be observed. researchgate.net In octahedral complexes, the bulky isopropyl groups could influence the cis/trans isomerism and lead to a twisting of the chelate rings.
Electronic Effects: The Jahn-Teller effect in d⁹ Cu(II) complexes is a classic example of an electronically driven distortion, typically resulting in an elongated axial bond in an octahedral field. nih.gov
Bite Angle of the Ligand: The geometry of the bidentate ligand itself imposes constraints on the coordination geometry. The natural bite angle of the chelate ring formed by this compound will influence the N-M-N bond angle in the resulting complex. For a six-membered chelate ring, the bite angle is generally larger and more flexible than that of a five-membered ring, which can also contribute to deviations from ideal geometries.
Magnetic Properties and Redox Behavior of Derived Metal Complexes
The magnetic properties and redox behavior of metal complexes are intrinsically linked to the electronic environment imposed by the coordinating ligands. For complexes of this compound, both the aminomethyl and the N-isopropylaniline moieties are expected to influence these characteristics significantly.
Magnetic Properties
The magnetic properties of transition metal complexes are primarily dictated by the number of unpaired d-electrons in the metal center and the geometry of the complex, which in turn is influenced by the ligand field. In the case of complexes with ligands analogous to this compound, such as those with benzylamine (B48309), the magnetic moments are consistent with the spin state of the metal ion in its specific coordination environment.
The magnetic moments of metal complexes can be determined experimentally, and for analogous systems, they generally align with theoretical predictions for the given spin state and geometry. For example, a hypothetical octahedral Ni(II) complex with two molecules of this compound would be expected to be paramagnetic with a magnetic moment indicative of two unpaired electrons.
| Metal Ion | Coordination Geometry | Spin State | Theoretical Spin-only Magnetic Moment (µs) in Bohr Magnetons (BM) | Expected Magnetic Behavior |
| Mn(II) | Octahedral | High-spin | 5.92 | Paramagnetic |
| Fe(II) | Octahedral | High-spin | 4.90 | Paramagnetic |
| Co(II) | Octahedral | High-spin | 3.87 | Paramagnetic |
| Ni(II) | Octahedral | High-spin | 2.83 | Paramagnetic |
| Cu(II) | Octahedral (distorted) | High-spin | 1.73 | Paramagnetic |
| Zn(II) | Octahedral/Tetrahedral | - | 0 | Diamagnetic |
This table presents expected magnetic properties for hypothetical high-spin octahedral complexes of various divalent first-row transition metals with a generic amine ligand like this compound, based on general principles of coordination chemistry.
Redox Behavior
The redox behavior of metal complexes with this compound is anticipated to be influenced by the electronic effects of the substituents on the aniline ring. The aminomethyl group, being an electron-donating group through an inductive effect, would increase the electron density on the aromatic ring. Similarly, the N-isopropyl group is also electron-donating. This increased electron density on the ligand framework can, in turn, affect the redox potential of the metal center.
Generally, electron-donating groups on a ligand tend to make the metal center more electron-rich, thereby making it easier to oxidize (i.e., the M(II)/M(III) redox potential becomes less positive or more negative). Conversely, electron-withdrawing groups would make the metal center more difficult to oxidize.
Studies on substituted anilines have shown a clear correlation between the electronic nature of the substituents and their oxidation potentials. By analogy, it can be predicted that the this compound ligand would stabilize higher oxidation states of the coordinated metal ion to a greater extent than an unsubstituted aniline ligand.
The electrochemical properties of these complexes can be investigated using techniques like cyclic voltammetry. The resulting voltammograms would provide information on the redox potentials and the reversibility of the electron transfer processes.
| Substituent on Aniline | Electronic Effect | Expected Impact on M(II)/M(III) Redox Potential |
| -H | Reference | - |
| -CH₂NH₂ (at meta position) | Electron-donating (inductive) | Shifts to less positive values |
| -NH(CH(CH₃)₂) | Electron-donating (inductive and resonance) | Shifts to less positive values |
| -NO₂ | Electron-withdrawing | Shifts to more positive values |
This table illustrates the expected influence of various substituents on the redox potential of a metal complex containing an aniline-type ligand, based on established electronic effects of the functional groups.
Structural Features and Supramolecular Architectures in Metal-Organic Systems
The structural features of metal complexes derived from this compound will be determined by the coordination preferences of the metal ion, the steric bulk of the ligand, and the potential for intermolecular interactions.
Structural Features
The ligand this compound can potentially act as a monodentate or a bidentate chelating ligand. As a monodentate ligand, it could coordinate through either the nitrogen atom of the aminomethyl group or the nitrogen atom of the N-isopropylaniline moiety. The steric hindrance from the isopropyl group might influence the accessibility of the aniline nitrogen for coordination.
If the ligand acts as a bidentate ligand, it would likely involve coordination of both the aminomethyl nitrogen and the aniline nitrogen to the same metal center, forming a six-membered chelate ring. The stability of such a chelate ring would depend on the bite angle of the ligand and the preferred coordination geometry of the metal ion.
Supramolecular Architectures
The presence of the primary amine in the aminomethyl group and the secondary amine in the N-isopropylaniline group provides opportunities for the formation of extensive hydrogen bonding networks. These hydrogen bonds can act as directional forces in the solid state, leading to the formation of well-defined supramolecular architectures.
In the crystal lattice, the metal complexes can self-assemble into one-, two-, or three-dimensional networks through hydrogen bonds of the type N-H···A, where A is a suitable acceptor atom, such as a counter-anion (e.g., Cl⁻, NO₃⁻) or a solvent molecule. The specific nature of the supramolecular architecture will depend on the metal ion, the counter-anion, and the crystallization conditions.
For example, in a hypothetical chloride salt of a metal complex with this ligand, the N-H protons of the coordinated amine groups could form strong hydrogen bonds with the chloride ions, leading to the formation of chains, sheets, or more complex three-dimensional structures. The interplay of coordination bonds and hydrogen bonds is a key aspect of crystal engineering with such ligands.
Catalytic Applications of 3 Aminomethyl N Propan 2 Yl Aniline and Its Derivatives
Organocatalysis
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. The structural motif present in 3-(aminomethyl)-N-(propan-2-yl)aniline is particularly well-suited for this purpose, offering capabilities for both nucleophilic and asymmetric catalysis.
Nucleophilic Organocatalysis in Carbonyl Additions (e.g., Hydrazone and Oxime Formation)
Aniline (B41778) and its derivatives have long been recognized as effective nucleophilic catalysts for the formation of hydrazone and oxime bonds, which are crucial conjugation methods in chemistry and biology. nih.govacs.org These reactions, however, can be slow at neutral pH. Research has shown that specific structural features on aniline-derived catalysts can lead to significant rate enhancements.
The catalytic mechanism typically involves the formation of a reactive imine intermediate between the catalyst and the carbonyl compound, which is then more susceptible to nucleophilic attack by the hydrazine (B178648) or hydroxylamine. Studies on catalyst scaffolds like 2-aminophenols and 2-(aminomethyl)benzimidazoles have demonstrated rate enhancements up to seven times greater than traditional aniline catalysis in aqueous solutions at a neutral pH of 7.4. acs.orgnih.gov For instance, 2-(aminomethyl)benzimidazole has proven to be a particularly effective catalyst for reactions involving challenging aryl ketone substrates. acs.orgnih.gov The presence of an aminomethyl group, similar to that in this compound, is a key feature in some of these highly active catalysts. nih.gov
The efficiency of these catalysts is highlighted by their ability to accelerate reactions at low concentrations. For example, 5-methoxyanthranilic acid, another aniline derivative, shows a second-order rate constant over six times greater than aniline at just 1 mM concentration. nih.gov This high efficiency underscores the potential of appropriately substituted aminomethyl anilines in promoting carbonyl addition reactions.
Table 1: Comparison of Organocatalysts in Hydrazone Formation This table is interactive. You can sort and filter the data.
| Catalyst Scaffold | Substrate | Rate Enhancement vs. Aniline | Key Findings | Reference |
|---|---|---|---|---|
| 2-(Aminomethyl)benzimidazole | Aryl Ketones | Up to 7-fold | Highly effective for challenging ketone substrates at neutral pH. | nih.gov, acs.org |
| 2-Aminophenols | Aldehydes | Significant | Represents a new class of effective catalysts for hydrazone formation. | nih.gov |
| Anthranilic Acids | Aldehydes | >6-fold | Ortho-carboxylate group assists in intramolecular proton transfer. | nih.gov |
| Aniline | Aldehydes | Baseline | Classic catalyst, used as a benchmark for comparison. | nih.gov, nih.gov |
Asymmetric Organocatalysis and Enantioselective Transformations (e.g., Michael Addition, Pinder Reaction)
The chiral derivatization of amine catalysts is a cornerstone of asymmetric organocatalysis, enabling the synthesis of enantiomerically enriched products. greyhoundchrom.com Proline and its derivatives are prominent examples used in asymmetric aldol (B89426) and Michael reactions. researchgate.netresearchgate.net The fundamental principle involves the formation of a chiral enamine or iminium ion intermediate, which directs the stereochemical outcome of the reaction.
In the context of Michael additions, primary and secondary amine catalysts derived from scaffolds like cinchona alkaloids or chiral pyrrolidines have been used successfully. beilstein-journals.orgnih.gov These catalysts activate α,β-unsaturated aldehydes and ketones toward nucleophilic attack. For example, the conjugate addition of carbamates to unsaturated aldehydes can be achieved with high enantioselectivity using a chiral imidazolidinone catalyst. nih.gov This demonstrates the potential for derivatives of this compound, if rendered chiral, to act as effective catalysts in similar enantioselective transformations. The presence of two distinct amine functionalities offers a handle for creating bifunctional catalysts that can further enhance stereocontrol.
While direct examples involving the Pinder reaction are less common in recent literature, the underlying principles of activating carbonyl or imine species through organocatalysis are broadly applicable. The development of novel multifunctional organocatalysts from amino acid scaffolds continues to expand the scope of these reactions. greyhoundchrom.com
Investigation of Catalyst Scaffolds and Electronic Factors in Organocatalytic Systems
The effectiveness of an organocatalyst is dictated by the intricate balance of steric and electronic properties within its molecular framework. nih.gov Computational and experimental studies have shown that the stereoselectivity of a reaction is determined by non-covalent interactions, such as hydrogen bonding and π-π stacking, between the catalyst and the substrates in the transition state. beilstein-journals.orgnih.gov
By modifying the catalyst scaffold—for instance, by introducing electron-donating or electron-withdrawing groups on the aromatic ring of an aniline-based catalyst—it is possible to fine-tune its activity and selectivity. Aromatic substituents on a catalyst scaffold have been observed to generally increase catalytic activity. nih.gov In the case of this compound, the relative positions of the amino groups and the nature of the N-alkyl substituent are critical design elements. These factors influence the catalyst's pKa, nucleophilicity, and steric environment, all of which are crucial for achieving high performance in organocatalytic systems.
Transition Metal Catalysis Utilizing Derived Ligands
The amine functionalities of this compound make it an excellent precursor for the synthesis of ligands for transition metal catalysis. By coordinating to a metal center, these ligands can modulate its electronic properties and steric environment, thereby controlling the catalytic activity and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds. chemrevlett.comnih.gov The performance of these catalytic systems is highly dependent on the nature of the ligand coordinated to the palladium center. nih.gov Ligands derived from amine precursors, including N-heterocyclic carbenes (NHCs) and various phosphines with amino groups, have been shown to be highly effective. researchgate.netacademie-sciences.fr
Derivatives of this compound can be envisioned as precursors to chelating ligands that can stabilize the palladium catalyst and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For instance, aminophosphine (B1255530) ligands are known to coordinate to palladium and catalyze Heck reactions. researchgate.net The bidentate nature of ligands derived from this scaffold could offer enhanced stability and activity, which is beneficial for achieving high yields and catalyst turnover numbers in Suzuki and Heck couplings of various aryl halides. chemrevlett.commdpi.com
Table 2: Ligand Types in Palladium-Catalyzed Cross-Coupling Reactions This table is interactive. You can sort and filter the data.
| Ligand Type | Reaction | Substrates | Key Features | Reference |
|---|---|---|---|---|
| N-Heterocyclic Carbene (NHC) | Heck, Suzuki | Aryl bromides, iodides | High stability and activity, often in aqueous media. | academie-sciences.fr |
| Biarylmonophosphine (e.g., RuPhos) | C-N Coupling | 3-Halo-2-aminopyridines | Outstanding performance for coupling with secondary amines. | nih.gov |
| Iminophosphine (PN Ligands) | Heck, Suzuki | Aryl halides | High conversions with para-substituted aryl halides. | researchgate.net |
| Indolyl-NNN Pincer Ligands | Suzuki | Aryl halides | Demonstrates activity for C-C coupling; structure influences performance. | mdpi.com |
Rhodium-Catalyzed Transfer Hydrogenation
Rhodium complexes are widely used in transfer hydrogenation reactions, which provide a valuable method for the reduction of unsaturated compounds using readily available hydrogen donors like isopropanol (B130326) or ethanol. nih.gov The efficiency and selectivity of these reactions are critically influenced by the ligand environment around the rhodium center.
Nitrogen-containing ligands, particularly those capable of forming pincer complexes, are effective in this transformation. For example, tetradentate iminophosphorane-based ligands can form active rhodium complexes for the transfer hydrogenation of ketones. rsc.org A ligand synthesized from this compound could form a stable chelate with a rhodium center. This coordination could facilitate the transfer of hydrogen from the donor to the substrate, enabling the efficient and selective reduction of polar bonds in molecules like ketones and imines. rsc.org
Manganese-Catalyzed Carbonyl Reductions
The quest for sustainable and cost-effective catalytic systems has propelled the exploration of earth-abundant metals like manganese in organic synthesis. Manganese complexes have emerged as versatile catalysts for a variety of transformations, including the reduction of carbonyl compounds. While specific studies detailing the use of this compound as a ligand in manganese-catalyzed carbonyl reductions are not extensively documented, the principles of ligand design in such systems allow for informed predictions of its potential utility.
Nitrogen-containing ligands play a crucial role in modulating the reactivity and selectivity of manganese catalysts. The electronic and steric properties of these ligands directly influence the catalytic activity. For instance, N-donor ligands can stabilize the manganese center in various oxidation states, facilitating the catalytic cycle. In the context of carbonyl reductions, a well-defined manganese(I) PNP pincer complex has demonstrated high efficiency in the aminomethylation of aromatic compounds, a process that involves dehydrogenation and condensation steps. hbku.edu.qa This highlights the potential of manganese catalysts with tailored ligand spheres to effect challenging transformations.
The hydrosilylation of aldehydes and ketones is another area where manganese catalysts have shown promise. Manganese(III) complexes supported by salan ligands, which feature N- and O-donor atoms, have been successfully employed for this purpose. mdpi.com The flexibility of the ligand framework is crucial for accommodating both the hydrosilane and the carbonyl substrate at the metal center. mdpi.com It is conceivable that a bidentate or tridentate ligand derived from this compound could coordinate to a manganese center and facilitate the transfer of a hydride from a silane (B1218182) to a carbonyl group. The aminomethyl and N-isopropyl groups of the aniline derivative could be systematically modified to fine-tune the steric and electronic environment around the manganese atom, thereby optimizing catalyst performance.
A hypothetical reaction scheme for the manganese-catalyzed hydrosilylation of a ketone, featuring a ligand derived from this compound, is presented below. The actual efficacy of such a system would depend on extensive experimental investigation.
Hypothetical Data for Manganese-Catalyzed Reduction of Acetophenone
| Entry | Catalyst | Silane | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Mn(I) complex with L1* | PhSiH3 | Toluene | 24 | 85 |
| 2 | Mn(II) complex with L1* | (EtO)3SiH | THF | 18 | 92 |
| 3 | Mn(III) complex with L1* | Ph2SiH2 | Dioxane | 24 | 78 |
*L1 represents a hypothetical ligand based on this compound.
Catalyst Design and Ligand Effects in Homogeneous Catalysis
The rational design of catalysts is a cornerstone of homogeneous catalysis, with the ligand playing a pivotal role in determining the catalyst's activity, selectivity, and stability. The interaction between the metal center and the surrounding ligands dictates the electronic and steric environment, which in turn influences every step of the catalytic cycle, from substrate binding to product release.
Ligand Effects on Catalyst Performance:
Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand can modulate the electron density at the metal center. This can affect the metal's ability to coordinate with substrates and participate in oxidative addition or reductive elimination steps. For instance, in gold catalysis, electron-rich ligands have been shown to promote the rate-limiting protodeauration step in the hydroamination of alkynes.
Steric Effects: The steric bulk of a ligand can control the number of substrates that can coordinate to the metal center, influence the regioselectivity of a reaction by directing the substrate to a specific binding orientation, and prevent catalyst deactivation pathways such as dimerization.
Chelate Effects: Multidentate ligands, or chelators, often form more stable complexes with metal ions compared to their monodentate counterparts. This "chelate effect" can enhance catalyst stability and prevent ligand dissociation during the catalytic cycle. The geometry of the chelating ligand is also critical in defining the coordination sphere around the metal and can be used to induce chirality for enantioselective catalysis.
The design of ligands like this compound for specific catalytic applications would involve considering these fundamental principles. The bidentate nature of this compound, with its primary aminomethyl and secondary aniline nitrogen atoms, offers a potential chelating scaffold. Modifications to the substituents on the aniline ring or the nitrogen atoms could be used to systematically tune the ligand's electronic and steric properties to optimize its performance in a given catalytic reaction.
Chemo- and Site-Selective C−H Amination using Dirhodium Catalysts
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering a more atom-economical and efficient route to complex molecules. Dirhodium catalysts have emerged as particularly effective for C-H amination reactions, enabling the formation of C-N bonds through the insertion of a nitrene species into a C-H bond. kyoto-u.ac.jp The chemo- and site-selectivity of these reactions are highly dependent on the nature of the substrate, the dirhodium catalyst, and the aminating agent used.
In the context of aniline derivatives, dirhodium-catalyzed C-H amination can proceed at different positions, including the aromatic ring (C(sp2)-H) or the alkyl substituents on the nitrogen atom (C(sp3)-H). kyoto-u.ac.jp Research has shown that the choice of catalyst and reaction conditions can dramatically influence the outcome of these reactions.
For instance, studies on the C-H amination of N,N-dialkylanilines have revealed that catalyst screening is crucial for achieving high selectivity. The amination of N,N-dimethylaniline catalyzed by Rh2(oct)4 (where oct is n-octanoate) was found to proceed selectively at the C(sp3)-H bonds of the methyl groups, even in the presence of the aromatic C(sp2)-H bonds. kyoto-u.ac.jp A key feature of this system is its site-selectivity, with the amination of various N-alkyl-N-methylanilines occurring exclusively at the N-methyl group, despite the presence of other potentially reactive C-H bonds, such as benzylic or tertiary C-H bonds. kyoto-u.ac.jp
The structure of the aniline substrate itself plays a significant role in directing the amination. For a substrate like this compound, several potential sites for C-H amination exist: the aromatic ring, the aminomethyl group, and the N-propan-2-yl group. Based on the trends observed with other N-alkylanilines, it is plausible that a dirhodium catalyst could be selected to favor amination at one of these sites over the others. For example, a sterically demanding catalyst might favor the less hindered aminomethyl group, while a different catalyst might promote amination at the methine C-H bond of the propan-2-yl group.
Illustrative Data for Dirhodium-Catalyzed C-H Amination of N-Alkylanilines
| Substrate | Catalyst | Aminating Agent | Major Product | Selectivity |
|---|---|---|---|---|
| N,N-dimethylaniline | Rh2(oct)4 | TrocNHOTs | N-(aminomethyl)-N-methylaniline | High C(sp3)-H selectivity kyoto-u.ac.jp |
| N-ethyl-N-methylaniline | Rh2(oct)4 | TrocNHOTs | N-ethyl-N-(aminomethyl)aniline | Exclusive N-methyl amination kyoto-u.ac.jp |
The development of chemo- and site-selective C-H amination reactions of aniline derivatives is an active area of research. kyoto-u.ac.jp The ability to precisely control the position of amination opens up new avenues for the synthesis of complex nitrogen-containing molecules with potential applications in pharmaceuticals and materials science. Further investigation into the use of substrates like this compound in such reactions could lead to novel and efficient synthetic methodologies.
Supramolecular Chemistry and Advanced Self Assembly of 3 Aminomethyl N Propan 2 Yl Aniline Derivatives
Hydrogen Bonding Networks and Extended Architectures in Crystalline Solids
The molecular structure of 3-(aminomethyl)-N-(propan-2-yl)aniline, featuring a primary amine (-NH2), a secondary amine (-NH-), and an aminomethyl group (-CH2-NH2), provides multiple sites for hydrogen bonding. These interactions are pivotal in the formation of ordered, extended architectures in the solid state. In the crystalline form, these derivatives can engage in a variety of hydrogen bonding motifs, including N-H···N interactions.
For instance, chains of molecules can be formed through head-to-tail hydrogen bonding, where the aminomethyl group of one molecule interacts with the N-propan-2-yl)aniline nitrogen of an adjacent molecule. These chains can then be further interconnected into sheets or more complex architectures through additional hydrogen bonds. The presence of the flexible propan-2-yl group can also influence the packing by introducing steric effects that favor certain crystalline arrangements.
Below is a table illustrating typical hydrogen bond parameters that could be expected in the crystalline solids of such aniline (B41778) derivatives.
| Hydrogen Bond Type | Donor-Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |
| Intermolecular | N-H···N | 2.8 - 3.2 | 3 - 7 |
| Intramolecular | N-H···N | 2.5 - 3.0 | 2 - 5 |
This interactive table provides generalized data for N-H···N hydrogen bonds and is intended to be illustrative of the interactions that may occur in the crystalline solids of this compound derivatives.
π-π Stacking Interactions in Molecular Assemblies
The aromatic aniline ring in this compound derivatives is a key player in the formation of molecular assemblies through π-π stacking interactions. These non-covalent interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, leading to different packing arrangements and influencing the electronic properties of the material.
The following table summarizes key parameters associated with π-π stacking interactions in aromatic systems.
| Interaction Parameter | Typical Value |
| Inter-planar Distance | 3.3 - 3.8 Å |
| Interaction Energy | 1 - 3 kcal/mol |
| Stacking Geometry | Parallel-displaced, Face-to-face |
This interactive table presents typical values for π-π stacking interactions and is intended to provide a general understanding of these forces in the context of this compound derivatives.
Formation of Defined Supramolecular Nanostructures
The interplay of hydrogen bonding and π-π stacking interactions in derivatives of this compound can drive the self-assembly of these molecules into well-defined supramolecular nanostructures. By carefully designing the molecular structure and controlling the assembly conditions, it is possible to create a variety of morphologies, such as nanofibers, nanotubes, and vesicles.
For example, amphiphilic derivatives of oligoanilines have been shown to self-assemble into nanowires in aqueous solutions. nih.govguanglu.xyzacs.org The driving force for this assembly is the combination of hydrophobic interactions between the aniline backbones and hydrophilic interactions of polar headgroups with the solvent. The resulting nanostructures can exhibit interesting electronic properties, such as electrical conductivity, making them promising for applications in molecular electronics and sensors. nih.govguanglu.xyz
The morphology of the self-assembled structures can be influenced by factors such as solvent polarity, temperature, and the presence of additives. For instance, the introduction of a chiral dopant can induce helicity in the nanostructures, leading to the formation of helical nanowires. nih.govguanglu.xyz This demonstrates the potential for precise control over the supramolecular architecture through molecular design and manipulation of the assembly environment.
Host-Guest Chemistry and Molecular Recognition Phenomena
The structural features of this compound derivatives also make them interesting candidates for host-guest chemistry and molecular recognition. The presence of hydrogen bond donors and acceptors, along with the aromatic ring capable of π-π stacking, allows these molecules to act as hosts for complementary guest molecules.
Host-guest complexes are formed through a combination of non-covalent interactions, leading to a specific and selective binding of the guest molecule within the host's cavity or on its surface. The selectivity of this recognition process is determined by the geometric and electronic complementarity between the host and guest.
For instance, aniline derivatives have been studied as guest molecules encapsulated within the channels of host coordination polymers. rsc.org Furthermore, various host compounds have been shown to selectively bind different aniline derivatives, demonstrating the potential for using these systems in separation and purification processes. researchgate.netacs.orgacs.org The ability of this compound derivatives to engage in specific intermolecular interactions suggests their potential application in the design of novel host systems for molecular recognition and sensing.
Advanced Synthetic Transformations Utilizing 3 Aminomethyl N Propan 2 Yl Aniline As a Key Synthon
Asymmetric Synthesis of Chiral Intermediates
Asymmetric synthesis is a critical field in organic chemistry, focused on the stereoselective creation of chiral molecules. Chiral amines and their derivatives are ubiquitous in pharmaceuticals and natural products, making their enantioselective synthesis a major focus of research. Aniline (B41778) derivatives can be employed in asymmetric synthesis either as chiral auxiliaries, which temporarily impart chirality to a substrate, or as prochiral substrates for enantioselective transformations.
A molecule like 3-(aminomethyl)-N-(propan-2-yl)aniline could theoretically be utilized in several ways. For instance, the secondary aniline nitrogen could be incorporated into a chiral auxiliary framework, such as a derivative of proline or a camphorsultam, which would then direct stereoselective reactions (e.g., alkylations or aldol (B89426) reactions) at another part of the molecule. Alternatively, the primary amine could be transformed into a chiral Schiff base (imine) and subsequently reduced asymmetrically to yield a chiral diamine.
Despite these potential applications, a comprehensive review of scientific literature and chemical databases does not yield specific published examples of this compound being used as a key synthon for the asymmetric synthesis of chiral intermediates. The application of this specific compound in creating stereogenic centers remains an underexplored area of research.
Table 1: Potential Asymmetric Transformations Involving this compound
| Transformation Type | Substrate | Chiral Catalyst/Auxiliary | Potential Chiral Product | Enantiomeric Excess (e.e.) |
| Asymmetric Reduction | Imine of 3-(formyl)-N-(propan-2-yl)aniline | Chiral Rhodium or Iridium Complex | Chiral this compound derivative | Not Reported |
| Chiral Auxiliary-guided Alkylation | N-acylated derivative attached to a chiral auxiliary (e.g., Evans oxazolidinone) | - | α-alkylated chiral derivative | Not Reported |
| Enzymatic Resolution | Racemic derivative of the title compound | Lipase or Amidase | Enantiopure derivative | Not Reported |
Incorporation into Complex Heterocyclic Systems (e.g., Oxazolidinones, Thienoquinolines)
The synthesis of complex heterocyclic structures is a cornerstone of medicinal chemistry. Oxazolidinones and thienoquinolines are two such scaffolds that have garnered significant attention due to their biological activities.
Oxazolidinones: This class of heterocycles is known for its antibacterial properties, with Linezolid being a prominent example. nih.govderpharmachemica.com The synthesis of N-aryl oxazolidinones typically involves the reaction of an aniline derivative with a chiral C3 synthon, such as (R)-glycidyl butyrate (B1204436) or (R)-epichlorohydrin, followed by cyclization. orientjchem.org The secondary amine of this compound could potentially serve as the nucleophile to open the epoxide ring, leading to an intermediate that, upon cyclization, would form the N-aryl oxazolidinone ring. The primary aminomethyl group would remain as a functional handle for further derivatization.
Thienoquinolines: These fused heterocyclic systems exhibit a wide range of biological activities. researchgate.net Synthetic routes often rely on cyclization reactions, such as the Friedländer annulation, where an ortho-aminoaryl ketone or aldehyde reacts with a compound containing an α-methylene ketone. An appropriately substituted derivative of this compound could theoretically serve as a precursor for building the quinoline (B57606) portion of the thienoquinoline core.
However, detailed searches of the chemical literature did not uncover any specific instances where this compound has been explicitly used as a starting material for the synthesis of oxazolidinone or thienoquinoline ring systems. Its incorporation into these specific heterocyclic scaffolds has not been documented in available research.
Table 2: Potential Heterocyclic Systems Derived from this compound
| Heterocyclic System | Key Synthetic Strategy | Potential Role of the Synthon | Yield |
| Oxazolidinone | Epoxide ring-opening and cyclization | N-Aryl component via the secondary amine | Not Reported |
| Thienoquinoline | Friedländer Annulation / Cyclocondensation | Precursor to the quinoline ring | Not Reported |
Precursors for Specialized Polymerization Monomers (e.g., Polyamides, Polyureas)
Aromatic diamines are essential monomers for the synthesis of high-performance polymers like polyamides and polyureas due to the rigidity and thermal stability imparted by the aromatic rings. doi.org The structure of this compound, featuring two distinct amine functionalities, makes it an interesting candidate as a specialty monomer.
Polyamides: Polyamides are formed through the polycondensation reaction between a diamine and a dicarboxylic acid (or its more reactive acyl chloride derivative). The presence of a primary (aminomethyl) and a secondary (N-isopropylanilino) amine in the same molecule offers the potential for creating unique polyamide structures. The primary amine is significantly more nucleophilic and less sterically hindered than the secondary amine. This difference in reactivity could be exploited to achieve regioselective polymerization, potentially reacting primarily at the aminomethyl position while leaving the secondary amine available for post-polymerization modification or for influencing inter-chain interactions.
Polyureas: Polyureas are synthesized from the reaction of a diamine with a diisocyanate. doi.org Similar to polyamide formation, the differential reactivity of the two amine groups in this compound could lead to polymers with specific repeat unit orientations. The resulting polyureas could exhibit distinct properties in terms of solubility, thermal behavior, and mechanical strength compared to those derived from symmetric diamines.
Despite this potential, no published studies were found that describe the polymerization of this compound to form either polyamides or polyureas. Its utility as a monomer for specialized polymers remains a theoretical concept awaiting experimental validation.
Table 3: Potential Polymerization Reactions with this compound
| Polymer Type | Co-monomer | Potential Linkage | Inherent Viscosity (dL/g) |
| Polyamide | Terephthaloyl chloride | Amide bond | Not Reported |
| Polyurea | Methylene (B1212753) diphenyl diisocyanate (MDI) | Urea linkage | Not Reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
